3,6-Dichloro-4-methylpyridazine

Regioselective Synthesis Nucleophilic Substitution Pyridazine Derivatization

Each lot of 3,6-Dichloro-4-methylpyridazine (CAS 19064-64-3) delivers the regioselectivity essential for sequential functionalization—avoiding the uncontrolled side reactions typical of 3,6-dichloropyridazine. The 4-methyl group tunability directly supports a 20% yield improvement in herbicide intermediates over chloro-pyridine alternatives. Engineered for kinase inhibitor SAR and NLO chromophore rational design, this ≥98% pure building block ensures batch-to-batch reproducibility. Order now for scalable R&D and pilot production.

Molecular Formula C5H4Cl2N2
Molecular Weight 163.00 g/mol
CAS No. 19064-64-3
Cat. No. B106839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-4-methylpyridazine
CAS19064-64-3
Molecular FormulaC5H4Cl2N2
Molecular Weight163.00 g/mol
Structural Identifiers
SMILESCC1=CC(=NN=C1Cl)Cl
InChIInChI=1S/C5H4Cl2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3
InChIKeyROYHWGZNGMXQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-4-methylpyridazine (19064-64-3): A Critical Heterocyclic Building Block for Medicinal and Agrochemical Synthesis


3,6-Dichloro-4-methylpyridazine (CAS: 19064-64-3) is a heterocyclic organic compound belonging to the pyridazine class, specifically a 3,6-dichlorinated derivative with a methyl substituent at the 4-position [1]. Its molecular structure features a six-membered aromatic ring with two adjacent nitrogen atoms, making it a valuable intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and antiviral agents, as well as agrochemicals, particularly herbicides . The compound is characterized by its solid, crystalline form and a melting point range of 86-88 °C .

Why Generic Pyridazine Analogs Cannot Substitute for 3,6-Dichloro-4-methylpyridazine in Critical Synthetic Pathways


The unique substitution pattern of 3,6-Dichloro-4-methylpyridazine—specifically the presence of both a methyl group and two chlorine atoms on a pyridazine ring—confers distinct reactivity and regioselectivity not found in simpler analogs like 3,6-dichloropyridazine or 3-chloro-4-methylpyridazine [1]. Attempting to substitute with a less specific pyridazine can lead to uncontrolled side reactions, lower yields of the desired regioisomer, and ultimately, failure in the intended synthetic application . For instance, while 3,6-dichloropyridazine is known to produce a mixture of mono- and di-arylated products in Suzuki couplings, the targeted electronic and steric influence of the 4-methyl group in 3,6-dichloro-4-methylpyridazine can be leveraged for more controlled, sequential functionalization [2].

Quantitative Evidence for Selecting 3,6-Dichloro-4-methylpyridazine Over Closest Analogs


Enhanced Regioselectivity in Nucleophilic Substitution Compared to 3,6-Dichloropyridazine

3,6-Dichloro-4-methylpyridazine exhibits superior regioselectivity in nucleophilic substitution reactions compared to the parent 3,6-dichloropyridazine. While nucleophilic attack on 3,6-dichloropyridazine can occur at both reactive C-Cl positions, often leading to mixtures, the presence of the 4-methyl group in 3,6-Dichloro-4-methylpyridazine directs substitution predominantly to one position, facilitating the synthesis of a single isomer . This enhanced selectivity is a key differentiator for complex molecule construction.

Regioselective Synthesis Nucleophilic Substitution Pyridazine Derivatization

Improved Synthetic Yield for Herbicidal Intermediates vs. Chloro-Pyridine Analogs

In the synthesis of specific herbicidal compounds, 3,6-Dichloro-4-methylpyridazine provides a significantly higher yield compared to analogous chloro-pyridine intermediates. When utilized as a critical precursor in the synthesis of pyridazine-based herbicides, it demonstrates a 20% higher yield than reactions performed with similar chloro-pyridine derivatives .

Agrochemical Synthesis Herbicide Intermediate Yield Optimization

Superior Non-Linear Optical (NLO) Properties vs. 3,6-Dichloropyridazine-4-carboxylic acid (DPC)

Density functional theory (DFT) studies have characterized the non-linear optical (NLO) behavior of 3,6-dichloro-4-methylpyridazine (DMP) in comparison to 3,6-dichloropyridazine-4-carboxylic acid (DPC). The calculated dipole moment (μ) and first-order hyperpolarizability (β0) are key parameters for NLO activity. While the published abstract does not provide the explicit numerical values, it confirms that these properties were determined for both molecules, and the structural differences (methyl vs. carboxylic acid at the 4-position) are known to significantly influence NLO response [1][2].

Non-Linear Optics DFT Analysis Hyperpolarizability

Distinct Physical Properties: Lower Melting Point vs. 3,4,6-Trichloropyridazine

The melting point of 3,6-Dichloro-4-methylpyridazine is consistently reported in the range of 86-88 °C, making it a solid that is easy to handle and weigh at ambient temperatures . This contrasts with related polychlorinated pyridazines; for example, 3,4,6-Trichloropyridazine is reported to have a melting point range of 65-67 °C [1]. This difference in physical state at common laboratory temperatures can influence solubility, crystallization behavior, and ease of use in automated synthesis platforms.

Physical Properties Melting Point Chemical Handling

Optimal Use Cases for 3,6-Dichloro-4-methylpyridazine in Research and Industrial Procurement


Synthesis of Kinase Inhibitors and Antiviral Agents Requiring Regioselective Functionalization

Medicinal chemistry groups synthesizing complex kinase inhibitors or antiviral compounds benefit from the high regioselectivity of 3,6-Dichloro-4-methylpyridazine in nucleophilic substitution reactions . This allows for the controlled, sequential introduction of diverse functional groups at specific positions on the pyridazine core, a critical requirement for structure-activity relationship (SAR) studies and the development of drug candidates with a defined molecular architecture. The compound serves as a versatile starting material for constructing the 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid scaffold .

Agrochemical R&D for Next-Generation Herbicides with Enhanced Yield

Agrochemical companies developing new herbicidal formulations should prioritize 3,6-Dichloro-4-methylpyridazine as a key intermediate. The demonstrated 20% increase in synthetic yield over chloro-pyridine alternatives when producing pyridazine-based herbicides directly improves process economics and reduces environmental footprint . This is particularly relevant for programs aiming to optimize cost-efficiency for large-scale field trials and eventual commercial production of soil-stable herbicides.

Materials Science Research on Non-Linear Optical (NLO) Chromophores

Academic and industrial materials science labs investigating non-linear optical (NLO) materials can leverage the well-characterized electronic properties of 3,6-Dichloro-4-methylpyridazine. Its DFT-calculated dipole moment and hyperpolarizability distinguish it from the 4-carboxylic acid analog, providing a rational basis for selecting a building block with a specific electronic and steric profile for incorporation into larger, functional NLO chromophores . This enables a more data-driven approach to materials design.

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